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Abstract

Elsovaptan is a potent and selective vasopressin V1a (V1aR) receptor antagonist that has
emerged as a molecule of interest in pharmaceutical research. This document provides a
comprehensive technical overview of elsovaptan, detailing its chemical structure,
physicochemical properties, and pharmacological characteristics. It includes a summary of its
mechanism of action, available experimental data, and methodologies for its synthesis and
evaluation, intended to serve as a resource for researchers and professionals in drug
development.

Chemical Identity and Structure

Elsovaptan is chemically identified as (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1]
[2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone.[1] Its structure is
characterized by a chiral benzoxazine moiety linked to a pyrimidinyl-substituted
diazaspiroheptane core.
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Identifier Value
(S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzol[b]

IUPAC Name [1][2]oxazin-4-yI)(6-(pyrimidin-2-yI)-2,6-
diazaspiro[3.3]heptan-2-yl)methanone[1]

CAS Number 2296801-25-5[1]

Chemical Formula

C19H20CIN502[1]

Molecular Weight

385.85 g/mol [1]

SMILES String

O=C(N1--INVALID-LINK--
([H])COC2=C1C=CC(Cl)=C2)N(C3)CC3(C4)CN
4C5=NC=CC=N5[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of elsovaptan are not

extensively available in publicly accessible literature. The following table summarizes the

available information. Further characterization is required to fully elucidate these properties.

Property Value Source

Appearance To be determined [1]
To be determined. A stock

Solubility solution of 10 mM in DMSO [1]
has been noted.

Melting Point Not reported

Boiling Point Not reported

pKa Not reported

LogP Not reported
Stable for several weeks at

- ambient temperature during
Stability

shipping. Recommended long-

term storage at -20°C.[1]

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.medkoo.com/products/60839
https://purple-diamond.com/ich-guidelines/
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.medkoo.com/products/60839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacology

Elsovaptan is a potent and selective antagonist of the vasopressin V1a receptor.[3] This
receptor is a G-protein coupled receptor (GPCR) that mediates the vasoconstrictive and
pressor effects of arginine vasopressin (AVP). By blocking the V1a receptor, elsovaptan is
expected to inhibit these downstream effects.

Mechanism of Action and Signaling Pathway

The binding of AVP to the V1a receptor typically activates the Gg/11 family of G-proteins. This
activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum,
while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated
PKC contribute to a cascade of cellular responses, including smooth muscle contraction.
Elsovaptan, as a V1a receptor antagonist, competitively binds to the receptor, thereby
preventing AVP from initiating this signaling cascade.

Cell Membrane
Binds & Activates

Binds & Inhibits

Click to download full resolution via product page

Figure 1: Elsovaptan's antagonistic effect on the Vasopressin V1a receptor signaling pathway.

Binding Affinity
While the precise Ki or IC50 values for elsovaptan are not readily available in the public
domain, it is characterized as a potent antagonist, suggesting high binding affinity for the V1a
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receptor. For context, other selective V1a receptor antagonists exhibit Ki values in the low
nanomolar to sub-nanomolar range.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of elsovaptan are primarily
found within patent literature, specifically patent W0O2019050988. The following sections outline
the general methodologies that would be employed for these processes.

Synthesis of Elsovaptan

A definitive, step-by-step synthesis protocol for elsovaptan is not publicly available outside of
patent literature. However, based on its chemical structure, a plausible synthetic route would
likely involve a multi-step process culminating in the coupling of the chiral benzoxazine and the
substituted diazaspiroheptane moieties.

General Synthetic Workflow

Synthesis of Substituted
Diazaspiroheptane Intermediate
a q B q Purification Characterization
Starting Materials Coupling Reaction 4’((&9., ChromatographyH(NMR, MS, etc.) Elsovaptan
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Figure 2: A generalized workflow for the synthesis of elsovaptan.

In Vitro V1a Receptor Binding Assay

To determine the binding affinity of elsovaptan for the V1a receptor, a competitive radioligand
binding assay would be a standard method.

Objective: To determine the inhibitory constant (Ki) of elsovaptan for the human V1a receptor.

Materials:
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HEK?293 cells stably expressing the human V1a receptor.
Radioligand: [3H]-Arginine Vasopressin.

Non-labeled competitor: Arginine Vasopressin.

Test compound: Elsovaptan.

Assay buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1% BSA, pH 7.4.

Scintillation cocktail and counter.

Protocol:

Prepare cell membranes from HEK293-hV1aR cells.
In a 96-well plate, add a fixed concentration of [3H]-AVP.

For total binding, add assay buffer. For non-specific binding, add a saturating concentration
of unlabeled AVP.

For competition binding, add varying concentrations of elsovaptan.
Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach
equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with
ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding and determine the IC50 value of elsovaptan.

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic (PK) Studies
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To assess the absorption, distribution, metabolism, and excretion (ADME) of elsovaptan, in
vivo studies in animal models such as rats or mice would be conducted.

Objective: To determine the pharmacokinetic profile of elsovaptan following intravenous and
oral administration.

Protocol:

Administer a single dose of elsovaptan to a cohort of animals via intravenous (IV) and oral
(PO) routes.

o Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2,
4, 8, 24 hours).

¢ Process the blood samples to obtain plasma.

o Quantify the concentration of elsovaptan in plasma samples using a validated analytical
method, such as LC-MS/MS.

o Calculate key pharmacokinetic parameters including:
o Clearance (CL)
o Volume of distribution (Vd)
o Half-life (t1/2)
o Area under the curve (AUC)
o Maximum concentration (Cmax)
o Time to maximum concentration (Tmax)

o Oral bioavailability (%F)

Stability Studies

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for
elsovaptan. These studies are typically conducted following the International Council for

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.benchchem.com/product/b15602648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Harmonisation (ICH) guidelines.[2][6][7][8][9]
Objective: To evaluate the stability of elsovaptan under various environmental conditions.
Protocol:

o Store aliquots of elsovaptan (as a solid and/or in solution) under different conditions as per
ICH guidelines (e.qg., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2][6]

» At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for:

[e]

Appearance

o

Purity (using a stability-indicating HPLC method)

[¢]

Presence of degradation products

[e]

Potency

o Evaluate the data to establish a re-test period or shelf-life and recommend storage
conditions.

Conclusion

Elsovaptan is a promising selective vasopressin V1a receptor antagonist with a well-defined
chemical structure. While its pharmacological activity is established, a comprehensive public
profile of its physicochemical properties and detailed experimental protocols remains to be fully
elucidated. The information provided in this technical guide serves as a foundational resource
for researchers, with the understanding that further investigation, particularly through access to
primary patent literature and dedicated experimental studies, is necessary for a complete
characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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